N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine
Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C19H18ClF2N7S and its molecular weight is 449.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.1000988 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Applications
- Pyrazole derivatives have been synthesized and characterized for their potential in antitumor, antifungal, and antibacterial activities. The structural analysis of these compounds, which include variations of the core chemical structure of interest, reveals insights into their biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial Activities
- The synthesis of pyrazole and thiadiazole derivatives has been explored, with these compounds showing promising antimicrobial activities against various bacterial strains. This indicates the potential of such derivatives in developing new antimicrobial agents (Idrees et al., 2019).
Fungicidal Properties
- Certain thiadiazole compounds, closely related to the chemical structure , have been evaluated for their fungicidal activity, particularly against rice sheath blight, a major disease in rice cultivation. This showcases the potential agricultural applications of these compounds (Chen et al., 2000).
Antiglaucoma Activity
- Pyrazole derivatives of thiadiazoles have been studied for their antiglaucoma activity. This suggests the role of these compounds in ophthalmic treatments, particularly in the management of conditions like glaucoma (Kasımoğulları et al., 2010).
Anticancer Properties
- Research on pyrazole-based thiadiazoles and thiazoles has revealed their potential as anticancer agents, highlighting the significance of these compounds in cancer therapy (Dawood et al., 2013).
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N7S/c1-11-9-15(17(21)22)26-29(11)12(2)18-24-25-19(30-18)23-16-7-8-28(27-16)10-13-5-3-4-6-14(13)20/h3-9,12,17H,10H2,1-2H3,(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRVQJFPKQIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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